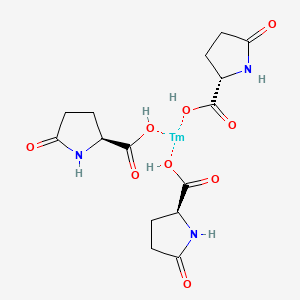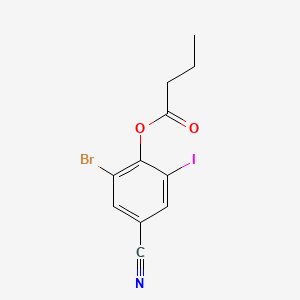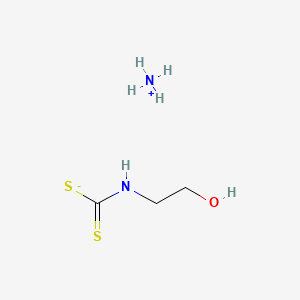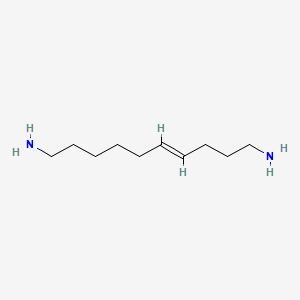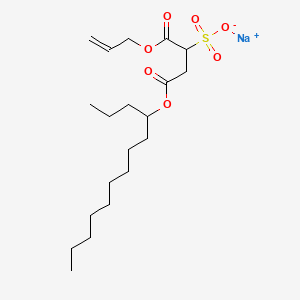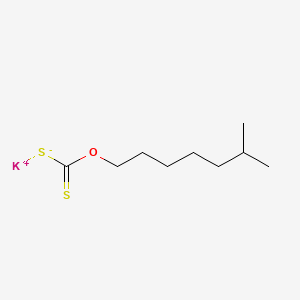
Potassium O-isooctyl dithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium O-isooctyl dithiocarbonate is a chemical compound with the molecular formula C9H17KOS2 . It is known for its applications in various industrial processes, particularly in the mining industry as a flotation agent. The compound is characterized by its ability to form stable complexes with metal ions, making it useful in the separation and extraction of metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium O-isooctyl dithiocarbonate can be synthesized through the reaction of potassium hydroxide with isooctyl alcohol and carbon disulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Mixing: Potassium hydroxide is dissolved in water to form a potassium hydroxide solution.
Reaction: Isooctyl alcohol is added to the potassium hydroxide solution, followed by the slow addition of carbon disulfide. The reaction mixture is stirred continuously to ensure complete reaction.
Separation: The resulting product is separated from the reaction mixture by filtration or centrifugation.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Potassium O-isooctyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in substitution reactions where the dithiocarbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: The major product of oxidation is the corresponding disulfide.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Potassium O-isooctyl dithiocarbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Widely used in the mining industry as a flotation agent for the extraction of metals.
Mechanism of Action
The mechanism of action of potassium O-isooctyl dithiocarbonate involves its ability to form stable complexes with metal ions. This complexation process facilitates the separation and extraction of metals from ores. The compound interacts with metal ions through its sulfur atoms, forming strong bonds that stabilize the metal complexes.
Comparison with Similar Compounds
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium O-isooctyl dithiocarbonate is unique due to its specific alkyl group (isooctyl), which imparts distinct properties compared to other xanthates. This uniqueness makes it particularly effective in certain industrial applications, such as the flotation of specific metal ores.
Properties
CAS No. |
85650-89-1 |
|---|---|
Molecular Formula |
C9H17KOS2 |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
potassium;6-methylheptoxymethanedithioate |
InChI |
InChI=1S/C9H18OS2.K/c1-8(2)6-4-3-5-7-10-9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
BPGJJRCXTBPLGR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOC(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



